molecular formula C19H18N2O5 B011121 methyl-benzoate,zafirlukast, CAS No. 107754-15-4

methyl-benzoate,zafirlukast,

カタログ番号: B011121
CAS番号: 107754-15-4
分子量: 354.4 g/mol
InChIキー: DMPXTRBUJIRVOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a benzoate ester linked to an indole moiety, which is further substituted with a nitro group and a methoxy group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

類似化合物との比較

Similar Compounds

Uniqueness

Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the indole and benzoate moieties, along with the nitro and methoxy groups, makes it a versatile compound for various applications in medicinal chemistry and biological studies .

生物活性

Methyl benzoate and zafirlukast are two distinct chemical compounds with differing biological activities. Methyl benzoate is primarily recognized for its applications in the fragrance industry and as a solvent, while zafirlukast is an FDA-approved leukotriene receptor antagonist used in the treatment of asthma. This article focuses on the biological activity of zafirlukast, highlighting its mechanisms, therapeutic implications, and emerging research findings.

Zafirlukast Overview

Chemical Structure and Properties:

  • Molecular Formula: C₃₁H₃₃N₃O₆S
  • Molecular Weight: 575.675 g/mol
  • CAS Number: 107753-78-6
  • Density: 1.3 g/cm³
  • Melting Point: 139°C

Zafirlukast acts as a selective antagonist of cysteinyl leukotriene receptors (CysLT1), particularly targeting leukotriene D4 (LTD4) and E4 (LTE4). Its primary role is to mitigate bronchoconstriction, mucus production, and inflammatory responses associated with asthma .

Zafirlukast operates by blocking the action of cysteinyl leukotrienes at their respective receptors, which are implicated in various pathophysiological processes of asthma:

  • Receptor Interaction: Zafirlukast binds competitively to CysLT1 receptors, inhibiting the effects of LTD4 and LTE4, which are known to induce smooth muscle contraction and promote inflammation in the airways .
  • Pharmacodynamics: The drug's action leads to reduced airway edema, decreased eosinophil migration, and overall alleviation of asthma symptoms. It has been shown to be effective in both acute and chronic settings when used alongside inhaled corticosteroids .

Asthma Management

Zafirlukast is primarily indicated for the chronic management of asthma. Clinical studies have demonstrated its efficacy in improving lung function and reducing the frequency of asthma attacks:

  • Clinical Efficacy: In a study comparing zafirlukast with montelukast (another leukotriene receptor antagonist), zafirlukast showed comparable efficacy in reducing asthma symptoms but required more frequent dosing due to its pharmacokinetic profile .

Antimicrobial Properties

Recent research has uncovered potential antimicrobial effects of zafirlukast against resistant strains of bacteria:

  • Mycobacterium abscessus: A study found that zafirlukast exhibited bactericidal activity against M. abscessus, a pathogen associated with severe infections in cystic fibrosis patients. The minimal inhibitory concentration was determined to be 16 µM, with significant morphological changes observed in bacterial cells after treatment .

Anticancer Effects

Emerging evidence suggests that zafirlukast may possess antineoplastic properties:

  • Ovarian Cancer Study: Zafirlukast was evaluated for its effects on ovarian cancer cell lines and xenograft models. Results indicated that zafirlukast inhibited tumor growth significantly when combined with standard chemotherapy, suggesting a potential role as an adjunctive treatment in oncology .

Case Studies

StudyFindings
Zafirlukast in Asthma ManagementDemonstrated significant improvement in lung function and symptom control compared to placebo.
Zafirlukast Against M. abscessusShowed bactericidal activity with a minimum inhibitory concentration of 16 µM; altered bacterial morphology observed.
Zafirlukast in Ovarian CancerReduced tumor size and number in xenograft models; improved outcomes when combined with chemotherapy.

特性

IUPAC Name

methyl 3-methoxy-4-[(1-methyl-5-nitroindol-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXTRBUJIRVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162118
Record name Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107754-15-4
Record name Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107754-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-methoxy-4-(5-nitroindol-3-ylmethyl)benzoate (C) (0.44 g.) was added to a stirred suspension of oil-free sodium hydride (0.031 g.) in dry tetrahydrofuran (10 ml.), under an atmosphere of nitrogen. The dark-red solution was stirred for 10 minutes, and iodomethane (0.18 g.) was added. The mixture was stirred for 30 minutes, and was poured into 1M hydrochloric acid (30 ml.). The mixture obtained was extracted with ethyl acetate (2×50 ml.). The combined extracts were washed with brine (25 ml.), then dried (MgSO4), and evaporated. The yellow oil obtained was purified by flash chromatography on silica gel (50 ml.), eluting with 50:45:5 v/v/v hexane:dichloromethane:ethyl acetate, to give methyl 3-methoxy-4-(1-methyl-5-nitroindol-3-ylmethyl)benzoate (E) (0.33 g., 72%) as a yellow oil, which was crystallized from dichloromethane/hexane to give a yellow solid, m.p. 144°-146° C.; NMR: 3.81(s,3H, N.CH3), 3.83(s,3H, CO.OCH3), 3.92(s,3H, OCH3), 4.11(s,2H, CH2.Ar), 7.27(d,1H), 7.37(s,1H, H2 -indole), 7.49(m,2H), 7.60(d,1H), 8.01(dd,1H, H6 -indole), 8.50(d,1H, H4 -indole).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium hydride (212 milligrams) was added to a solution of methyl 3-methoxy-4-(5-nitroindol-3-ylmethyl)benzoate (1.8 grams) in 60 mL of dry tetrahydrofuran. After stirring for 10 minutes, methyl iodide (753 milligrams) was added and the reaction was stirred at room temperature for 2 hours. The volatiles were evaporated and the residue dissolved in ethyl acetate. The ethyl acetate layer was washed with water, dried over sodium sulfate and evaporated. The residue was purified on silica gel with dichloromethane to give 1.8 grams product, m.p. 151°-153°.
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
753 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl-benzoate,zafirlukast,
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl-benzoate,zafirlukast,
Reactant of Route 3
Reactant of Route 3
methyl-benzoate,zafirlukast,
Reactant of Route 4
Reactant of Route 4
methyl-benzoate,zafirlukast,
Reactant of Route 5
Reactant of Route 5
methyl-benzoate,zafirlukast,
Reactant of Route 6
Reactant of Route 6
methyl-benzoate,zafirlukast,

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。